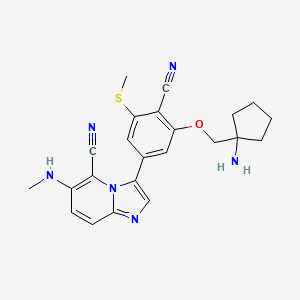
Sik-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sik-IN-1 is a potent inhibitor of salt-inducible kinases, specifically targeting salt-inducible kinase 1, salt-inducible kinase 2, and salt-inducible kinase 3. These kinases are part of the adenosine monophosphate-activated protein kinase family and play crucial roles in various physiological processes, including metabolism, inflammation, and circadian rhythms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sik-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Sik-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
Sik-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the roles of salt-inducible kinases in various chemical reactions and pathways.
Biology: Investigates the biological functions of salt-inducible kinases in cellular processes such as metabolism, inflammation, and circadian rhythms.
Medicine: Explores the therapeutic potential of this compound in treating diseases related to dysregulated kinase activity, such as cancer, metabolic disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting salt-inducible kinases
作用机制
Sik-IN-1 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases are involved in the phosphorylation of various substrates, including class IIa histone deacetylases and cAMP-regulated transcriptional coactivators. By inhibiting these kinases, this compound modulates the activity of these substrates, leading to changes in gene expression and cellular functions. The inhibition of salt-inducible kinases also affects inflammatory pathways, reducing the production of pro-inflammatory cytokines and increasing the production of immunoregulatory cytokines .
相似化合物的比较
GLPG3312: Another potent inhibitor of salt-inducible kinases with similar selectivity and pharmacokinetic properties.
YKL-05-099: A tool compound that inhibits salt-inducible kinase 3 and has shown efficacy in preclinical models of acute myeloid leukemia.
MRIA9: A dual inhibitor of salt-inducible kinases and p21-activated kinases, used in studies of ovarian cancer .
Uniqueness of Sik-IN-1: this compound is unique due to its high selectivity and potency in inhibiting salt-inducible kinases. It has been extensively studied for its dual mechanism of action, which includes reducing pro-inflammatory cytokines and increasing immunoregulatory cytokine production. This makes this compound a valuable tool in both basic research and therapeutic development .
属性
分子式 |
C23H24N6OS |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]-6-(methylamino)imidazo[1,2-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H24N6OS/c1-27-17-5-6-22-28-13-19(29(22)18(17)12-25)15-9-20(16(11-24)21(10-15)31-2)30-14-23(26)7-3-4-8-23/h5-6,9-10,13,27H,3-4,7-8,14,26H2,1-2H3 |
InChI 键 |
AWLHPMOLJAWKDL-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(N2C(=NC=C2C3=CC(=C(C(=C3)SC)C#N)OCC4(CCCC4)N)C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
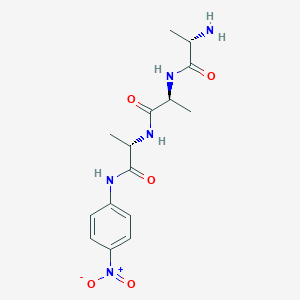
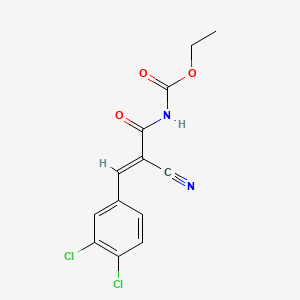
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
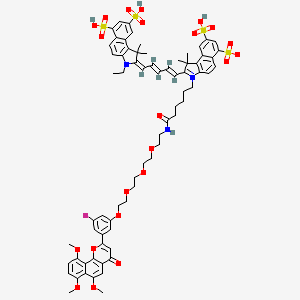
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
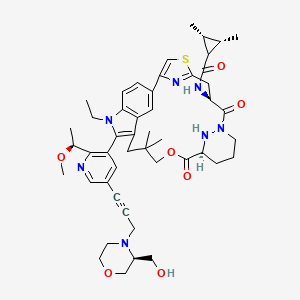

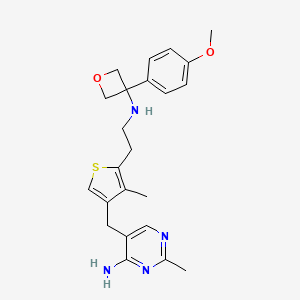
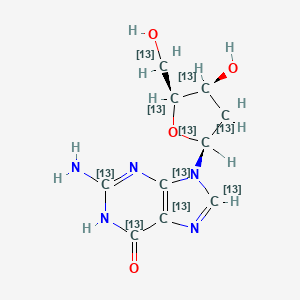
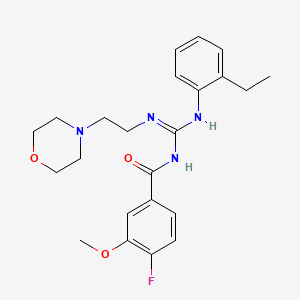
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
